molecular formula C14H16BrN3O9 B12802529 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- CAS No. 10512-70-6

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-

Cat. No.: B12802529
CAS No.: 10512-70-6
M. Wt: 450.20 g/mol
InChI Key: KWZVMAYKLHVMRZ-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 4-position, and a pentofuranosyl group with three acetyl groups at the 1-position. These structural features make it a valuable compound for various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves several steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pentofuranosyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

10512-70-6

Molecular Formula

C14H16BrN3O9

Molecular Weight

450.20 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(5-bromo-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H16BrN3O9/c1-6(19)24-4-9-10(25-7(2)20)11(26-8(3)21)14(27-9)17-5-16-13(12(17)15)18(22)23/h5,9-11,14H,4H2,1-3H3

InChI Key

KWZVMAYKLHVMRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2Br)[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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